5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

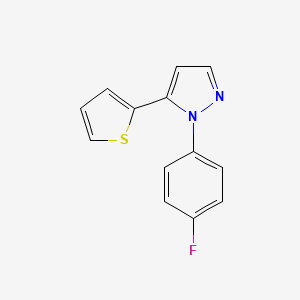

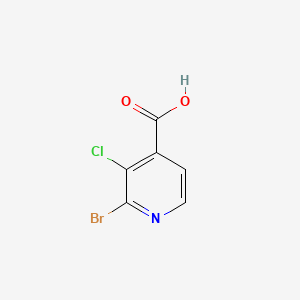

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ and its derivatives have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold. THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . These reactions can involve the isomerization of an iminium intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : A study by Aghekyan et al. (2017) involved the synthesis of derivatives of tetrahydroisoquinoline, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) found that certain derivatives of tetrahydroisoquinoline exhibited pronounced analgesic and anti-inflammatory effects, outperforming diclofenac sodium (Rakhmanova et al., 2022).

Potential PET Ligands for Imaging Brain Diseases : Gao et al. (2006) designed and synthesized carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases (Gao et al., 2006).

Local Anesthetic Activity and Toxicity Evaluation : A study by Azamatov et al. (2023) focused on reducing the toxicity of tetrahydroisoquinoline alkaloids and enhancing their therapeutic margin. They synthesized various derivatives, evaluating their local anesthetic activity and acute toxicity (Azamatov et al., 2023).

Anticoagulant Activity : Glushkov et al. (2006) reported the synthesis of 1-aryl derivatives of tetrahydroisoquinolines and tested their anticoagulant activities (Glushkov et al., 2006).

Dopamine D-1 Antagonist Activity : Riggs et al. (1987) synthesized isomeric tetrahydroisoquinolines and evaluated them for dopamine D-1 antagonist activity (Riggs et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYVCXNUDIRVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745100 |

Source

|

| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1267273-47-1 |

Source

|

| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)